An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Polysubstituted aromatic compounds are foundational scaffolds in modern medicinal chemistry. The precise arrangement of different functional groups on a benzene ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Among these, halogenated methoxybenzenes are particularly valuable building blocks in the synthesis of complex pharmaceutical agents and research chemicals. The interplay between the electron-withdrawing and donating properties of the substituents, along with their steric attributes, provides a rich design space for molecular architects.
This guide provides a detailed technical overview of 1-bromo-2-fluoro-4-iodo-5-methoxybenzene, a highly functionalized aromatic compound. Due to the specific substitution pattern, this molecule and its isomers serve as versatile intermediates for introducing complex moieties through various cross-coupling reactions. We will delve into its chemical identity, plausible synthetic routes, potential applications in drug development, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of polyhalogenated aromatic compounds. The introduction of fluorine, in particular, can enhance pharmacokinetic properties, target selectivity, and metabolic resistance in drug candidates.[1]
Chemical Identity and Physicochemical Properties
A precise search for "1-Bromo-2-fluoro-4-iodo-5-methoxybenzene" does not yield a specific, commercially available compound with a dedicated CAS number. However, several structural isomers with very similar nomenclature are documented and available. It is crucial for researchers to verify the exact substitution pattern and corresponding CAS number for their intended application.
The most closely related isomers found are:
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1-Bromo-2-fluoro-5-iodo-4-methoxybenzene (CAS No: 1692438-02-0)[2]
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1-Bromo-2-fluoro-5-iodo-3-methoxybenzene (CAS No: 2385174-03-6)[3]
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5-Bromo-1-fluoro-2-iodo-3-methoxybenzene (CAS No: 1394291-47-4)
For the purpose of this guide, we will focus on the properties and a hypothetical synthesis of the titular compound, 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene, while drawing parallels to its known isomers.
Structural Information
Below is the chemical structure for the requested compound, 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene.
Caption: Chemical structure of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene.
Physicochemical Data
The following table summarizes the computed and expected physicochemical properties for 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFIO | Calculated |
| Molecular Weight | 362.92 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Inferred |
| Boiling Point | > 200 °C (estimated) | Inferred |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate) | Inferred |
Synthesis of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene: A Plausible Route
Proposed Synthetic Workflow
The overall strategy involves the iodination of a suitable precursor followed by a Sandmeyer reaction to introduce the final halogen. A plausible precursor is 4-bromo-3-fluoroaniline, which can be methoxylated, iodinated, and then subjected to a Sandmeyer reaction. An alternative, and perhaps more direct route, would start from a substituted aniline. Below is a conceptual workflow.
Caption: Proposed synthetic workflow for 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on similar reactions and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 4-bromo-2-fluoro-6-iodoaniline from 4-bromo-2-fluoroaniline
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in glacial acetic acid.
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Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add a solution of iodine monochloride (ICl, 1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. Neutralize with a saturated solution of sodium bicarbonate. The precipitate, 4-bromo-2-fluoro-6-iodoaniline, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene via a Modified Sandmeyer Reaction
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Diazotization: Suspend the 4-bromo-2-fluoro-6-iodoaniline (1 equivalent) in a mixture of sulfuric acid and water. Cool the suspension to 0-5 °C. Add a solution of sodium nitrite (1.2 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt. This procedure is analogous to the synthesis of similar halogenated benzenes.[4]
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Methoxylation: In a separate flask, prepare a solution of copper(I) oxide (catalytic amount) in methanol. Warm this solution to 50-60 °C.
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Reaction: Slowly add the cold diazonium salt solution to the warm methanol-catalyst mixture. Vigorous nitrogen evolution will be observed.
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Work-up and Purification: After the addition is complete and gas evolution has ceased, cool the mixture to room temperature. Pour into water and extract with dichloromethane (DCM). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-bromo-2-fluoro-4-iodo-5-methoxybenzene.
Applications in Research and Drug Development
Polyhalogenated aromatic compounds like 1-bromo-2-fluoro-4-iodo-5-methoxybenzene are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for drug discovery.
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Orthogonal Chemistry: The presence of three different halogens (F, Br, I) at distinct positions on the benzene ring allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is the most reactive towards common cross-coupling catalysts (e.g., Palladium-catalyzed Suzuki, Stille, or Sonogashira couplings), followed by the carbon-bromine bond. This enables the introduction of different substituents at the 4- and 1-positions in a controlled manner.
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Scaffold for Bioactive Molecules: This compound can serve as a starting point for the synthesis of analogues of natural products or designed molecules targeting specific biological pathways.[5] The methoxy group can be a key hydrogen bond acceptor or can be demethylated to a phenol for further functionalization.
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Role of Fluorine in Medicinal Chemistry: The fluorine atom at the 2-position can significantly alter the properties of a final drug molecule. It can block metabolic oxidation at the adjacent position, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups. These effects are often beneficial for improving the pharmacokinetic profile and potency of drug candidates.[1] Halogenated benzoates, a related class of compounds, have shown antimicrobial and anticancer activities.[6]
Safety and Handling
As with any halogenated aromatic compound, 1-bromo-2-fluoro-4-iodo-5-methoxybenzene should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from similar compounds.
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General Hazards: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7][8]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[9]
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Protect from light.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene represents a highly versatile, albeit not commonly cataloged, chemical building block. Its densely functionalized structure, featuring three distinct and orthogonally reactive halogen atoms, makes it a valuable intermediate for the synthesis of complex molecular architectures. The principles outlined in this guide for its synthesis, handling, and potential applications provide a framework for its use in advanced organic synthesis and drug discovery programs. Researchers are encouraged to leverage the unique electronic and steric properties of this and related scaffolds to explore new chemical space in the quest for novel therapeutics.[11]
References
- BLDpharm. 1692438-02-0|1-bromo-2-fluoro-5-iodo-4-methoxybenzene.
- AOBChem. 1-Bromo-2-fluoro-5-iodo-3-methoxybenzene.
- PrepChem.com. Synthesis of 1-bromo-2-fluoro-4-iodobenzene.
- Sigma-Aldrich. 5-Bromo-1-fluoro-2-iodo-3-methoxybenzene.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Echemi.
- Fluorine in drug discovery: Role, design and case studies.
- CymitQuimica.
- Natural Products for Drug Discovery in the 21st Century: Innov
- Muthu, S. et al.
- Richard, M. Innovations in Drug Discovery and Development: Bridging Science and Medicine.
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